

Application Note: Extraction of 10-Methyl-10-nonadecanol from Complex Biological Matrices

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Compound of Interest

Compound Name: 10-Methyl-10-nonadecanol

Cat. No.: B15348873

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Introduction

10-Methyl-10-nonadecanol is a long-chain branched fatty alcohol. Due to its lipophilic nature, its extraction from complex aqueous biological matrices such as plasma, serum, or tissue homogenates requires robust methods to efficiently isolate the analyte from interfering substances like proteins and salts. This application note details a representative liquid-liquid extraction (LLE) protocol and a solid-phase extraction (SPE) protocol for the efficient recovery of **10-Methyl-10-nonadecanol** for downstream analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

It is important to note that as of the date of this document, specific literature detailing the extraction of **10-Methyl-10-nonadecanol** is limited. The protocols provided herein are based on established methods for the extraction of other long-chain fatty alcohols and lipophilic compounds from similar biological matrices.^{[1][2][3]}

Physicochemical Properties of Long-Chain Fatty Alcohols

Long-chain fatty alcohols, typically those with more than eight carbon atoms, are characterized by low water solubility and high solubility in non-polar organic solvents.^{[4][5]} They are generally waxy solids or oily liquids with low volatility.^[6] These properties are critical in selecting an appropriate extraction solvent and methodology. The long alkyl chain of **10-Methyl-10-nonadecanol** dictates its non-polar character, making it an ideal candidate for extraction into organic solvents immiscible with water.

Recommended Extraction Protocols

Two primary methods are recommended for the extraction of **10-Methyl-10-nonadecanol**: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods may depend on the sample volume, throughput requirements, and the need for automation.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting lipophilic compounds from aqueous samples.^[1] This protocol utilizes a methyl-tert-butyl ether (MTBE) and methanol system, which has been shown to be effective for the extraction of a broad range of lipids.

Experimental Protocol: LLE

- Sample Preparation:
 - Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.
 - Vortex the sample to ensure homogeneity.
 - Pipette 100 μ L of the sample into a 2 mL microcentrifuge tube.
- Protein Precipitation and Extraction:
 - Add 300 μ L of methanol to the sample.
 - Vortex vigorously for 30 seconds to precipitate proteins.
 - Add 1 mL of MTBE.
 - Vortex for 10 minutes at room temperature.
- Phase Separation:
 - Add 250 μ L of water to induce phase separation.
 - Vortex for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collection of Organic Phase:
 - Carefully collect the upper organic layer (approximately 1 mL) containing the extracted lipids and transfer it to a clean tube. Avoid disturbing the protein pellet at the interface.
- Drying and Reconstitution:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
 - Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more controlled and often cleaner extraction compared to LLE and is amenable to automation.^{[7][8]} A reverse-phase C18 sorbent is suitable for retaining the non-polar **10-Methyl-10-nonadecanol** from an aqueous matrix.

Experimental Protocol: SPE

- Sample Preparation:
 - Thaw frozen biological samples on ice and vortex.
 - To 100 µL of the sample, add 300 µL of methanol and vortex to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant.
- SPE Cartridge Conditioning:
 - Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
- Sample Loading:

- Load the supernatant from step 1 onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 40% aqueous methanol to remove polar impurities.
- Elution:
 - Elute the **10-Methyl-10-nonadecanol** from the cartridge with 1 mL of methanol into a clean collection tube.
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
 - Reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

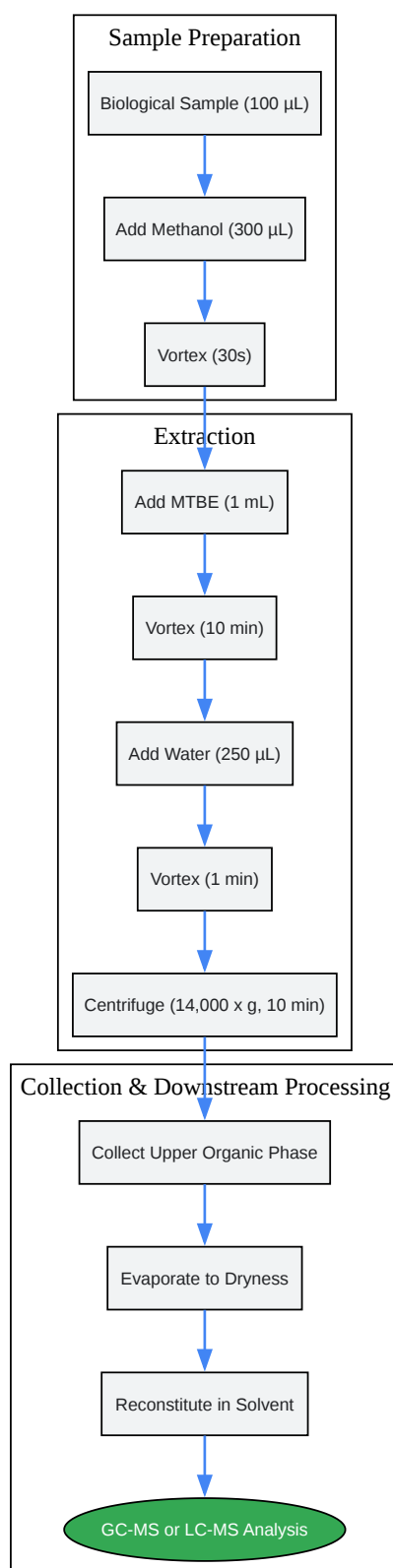
The following table presents hypothetical quantitative data for the extraction of **10-Methyl-10-nonadecanol** from human plasma using the described LLE and SPE protocols. These values are representative of what would be expected for a well-optimized extraction method for a long-chain fatty alcohol.

Parameter	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)
Recovery (%)	92 ± 5	88 ± 7
Matrix Effect (%)	-15 ± 4	-10 ± 3
Process Efficiency (%)	78 ± 6	79 ± 6
Precision (RSD %)	< 10	< 8

Table 1: Hypothetical Quantitative Extraction Performance. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the response of the analyte in a post-

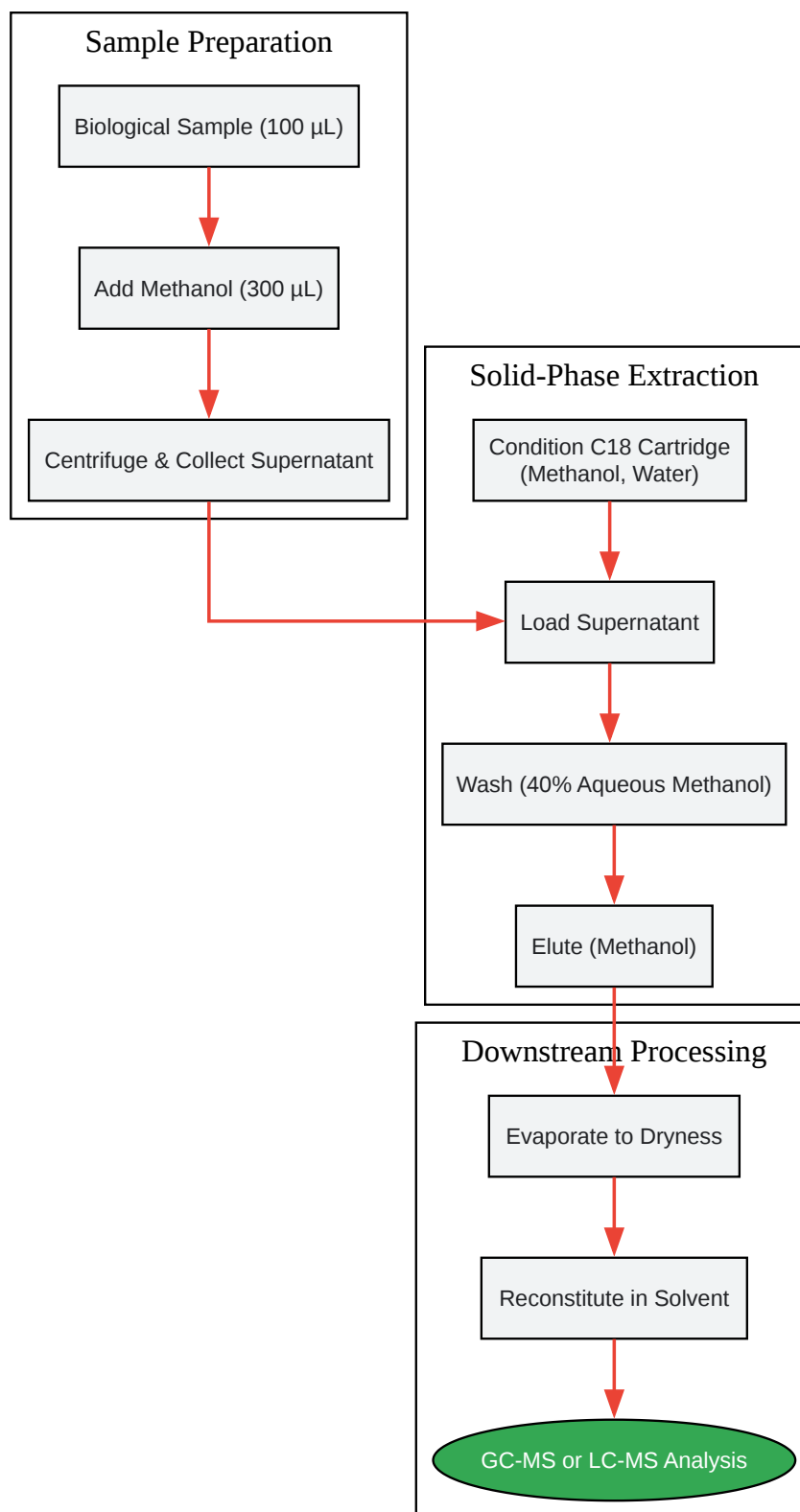
extraction spiked sample to that in a neat solution. Process efficiency is the overall efficiency, combining recovery and matrix effect.

Mandatory Visualizations



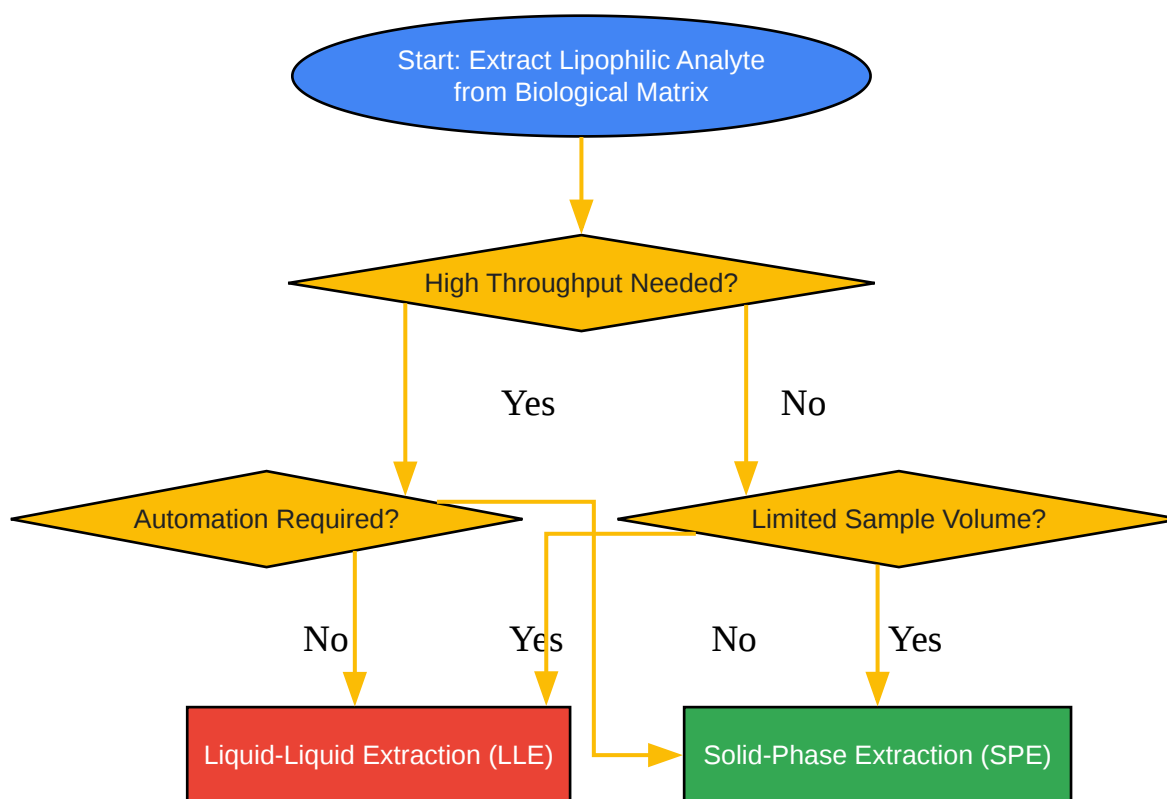
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Caption: Workflow for Liquid-Liquid Extraction of **10-Methyl-10-nonadecanol**.



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Caption: Workflow for Solid-Phase Extraction of **10-Methyl-10-nonadecanol**.



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Caption: Logic for Selecting an Extraction Method for Lipophilic Analytes.

Note on Signaling Pathways: At present, there is no readily available scientific literature describing the involvement of **10-Methyl-10-nonadecanol** in specific signaling pathways. Research into the biological function of this molecule is required to elucidate any such roles.

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